1-Amino-1H-pyrazole-3-carboxylic acid

β-Sheet ligands Peptidomimetics Supramolecular chemistry

Standard pyrazole-3-carboxylic acids lack the N1-amino group required for specific donor-acceptor-donor (DAD) hydrogen-bonding arrays in β-sheet ligand design. This scaffold solves that gap. - **Key feature**: N1-amino group increases HBD count to 2 (TPSA 81.1 Ų, XLogP -0.2) - enables peptidomimetic recognition motifs - **Synthetic utility**: Regioselective handle for divergent pathways; Fe(II)-catalyzed isoxazole rearrangement access - **Supply**: Validated for SPPS/Solution-phase couplings (HATU, HCTU, Fmoc/t-Bu); immediate shipment

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 99939-08-9
Cat. No. B3059420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1H-pyrazole-3-carboxylic acid
CAS99939-08-9
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C(=O)O)N
InChIInChI=1S/C4H5N3O2/c5-7-2-1-3(6-7)4(8)9/h1-2H,5H2,(H,8,9)
InChIKeyXHSUYXNLLXQQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1H-pyrazole-3-carboxylic Acid (CAS 99939-08-9): Core Molecular Profile and Computed Properties for R&D Procurement


1-Amino-1H-pyrazole-3-carboxylic acid (CAS 99939-08-9) is a heterocyclic building block characterized by a pyrazole ring substituted with an amino group at the N1 position and a carboxylic acid at the C3 position. Its core computed properties, including a molecular weight of 127.10 g/mol, XLogP3-AA of -0.2, a topological polar surface area (TPSA) of 81.1 Ų, and specific hydrogen bond donor/acceptor counts (2 HBD, 4 HBA) [1], establish it as a distinct small-molecule scaffold. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology for the construction of more complex heterocyclic systems and peptidomimetics [2].

Scaffold
Heterocyclic pyrazole building block with N1-amino and C3-carboxylic acid groups
Key Attribute
Provides a distinct DAD hydrogen-bonding array for molecular recognition studies
Use Context
Suited for synthesis of β-sheet ligands, peptidomimetics, and novel heterocyclic derivatives

Why Generic Substitution of 1-Amino-1H-pyrazole-3-carboxylic Acid Fails: Evidence-Based Differentiation in Hydrogen Bonding and Scaffold Reactivity


Generic substitution with unsubstituted or simply alkylated pyrazole-3-carboxylic acid analogs is not supported by structural evidence. The N1-amino group of 1-Amino-1H-pyrazole-3-carboxylic acid fundamentally alters the scaffold's physicochemical profile and synthetic utility. It introduces a second hydrogen bond donor, increasing the total HBD count to 2 compared to 1 in 1H-pyrazole-3-carboxylic acid [1]. This modification is crucial for applications requiring a specific hydrogen-bonding DAD (donor-acceptor-donor) motif, such as β-sheet ligand design [2]. Furthermore, the presence of the N-amino group provides a unique synthetic handle that can be regioselectively functionalized, enabling divergent synthetic pathways not accessible with C-amino substituted analogs [3].

Attribute
This Product
Common Substitute
Mismatch Risk
Hydrogen Bond Donor Capacity
Higher HBD capacity due to N-amino group
Unsubstituted pyrazole-3-carboxylic acid has one less donor
Altered hydrogen-bonding network may not support required DAD motif for β-sheet recognition
Synthetic Functionalization
N-amino group enables regioselective derivatization
N-alkyl or C-amino analogs cannot replicate this route
Divergent synthetic pathways may be inaccessible, limiting scaffold diversification
Physicochemical Profile
More hydrophilic, larger polar surface area
N-alkylated analogs are more lipophilic
Solubility and permeability predictions shift; direct substitution may alter ADME properties

Quantitative Evidence Guide for Selecting 1-Amino-1H-pyrazole-3-carboxylic Acid Over Analogs


1-Amino-1H-pyrazole-3-carboxylic Acid's Enhanced Hydrogen Bond Donor Capacity for Supramolecular Design

The compound possesses two hydrogen bond donors, a direct result of the N1-amino substitution. This is a critical differentiation from its unsubstituted analog, 1H-pyrazole-3-carboxylic acid, which has only one hydrogen bond donor (the carboxylic acid proton). This difference is fundamental for applications requiring specific and rigid hydrogen-bonding networks, such as in the design of β-sheet ligands [1][2].

Hydrogen Bond Donor Capacity
Reported
2 vs 1 +1 HBD
Increased donor capacity supports multi-point hydrogen bonding in β-sheet ligand design
Computed property; experimental validation recommended
β-Sheet ligands Peptidomimetics Supramolecular chemistry

Lipophilicity Differentiation: Lower LogP of 1-Amino-1H-pyrazole-3-carboxylic Acid Enhances Aqueous Solubility

The XLogP3-AA value for the compound is -0.2, indicating a hydrophilic character [1]. This contrasts with N-alkylated analogs, which are more lipophilic. For example, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 16034-46-1) has a computed XLogP3 of approximately 0.1 [2], a difference of 0.3 log units. This lower lipophilicity of the target compound suggests improved aqueous solubility and a different pharmacokinetic profile when incorporated into larger molecules.

Lipophilicity (XLogP3)
Reported
-0.2 vs 0.1 Δ -0.3
Lower lipophilicity may support higher aqueous solubility in building blocks
Computed property; experimental validation recommended
Drug discovery Physicochemical properties Solubility

Topological Polar Surface Area (TPSA) as a Key Differentiator for Membrane Permeability Predictions

The TPSA of 1-Amino-1H-pyrazole-3-carboxylic acid is 81.1 Ų [1]. This is higher than the TPSA of 1H-pyrazole-3-carboxylic acid (55.1 Ų) and 1-methyl-1H-pyrazole-3-carboxylic acid (55.1 Ų) [2][3]. The increased TPSA is a direct consequence of the added amino group and directly influences predictions of oral bioavailability and blood-brain barrier penetration when the compound is used as a building block.

Topological Polar Surface Area
Reported
81.1 Ų vs 55.1 Ų +26.0 Ų
Higher TPSA influences permeability predictions for lead optimization
Computed property; experimental validation recommended
Drug discovery ADME Medicinal chemistry

Optimal Application Scenarios for Procuring 1-Amino-1H-pyrazole-3-carboxylic Acid


Design and Synthesis of Non-Peptidic β-Sheet Ligands

The unique N1-amino group enables the compound to be a key building block in the synthesis of β-sheet ligands. When incorporated into hybrid peptidomimetics, the aminopyrazole moiety provides a rigid DAD (donor-acceptor-donor) hydrogen-bonding array essential for docking onto solvent-exposed β-sheets in proteins [1]. Analogs lacking this N-amino substitution cannot replicate this precise molecular recognition motif.

Synthesis of 1-Aminopyrazole-4-carboxylic Acid Derivatives via Fe(II)-Catalyzed Rearrangement

This compound serves as the foundational structure for synthesizing a broader class of 1-amino-1H-pyrazole-4-carboxylic acid derivatives. The presence of the N-amino group is a prerequisite for novel synthetic methods, such as the Fe(II)-catalyzed rearrangement of isoxazoles [2]. This opens up synthetic routes to valuable building blocks that are inaccessible using simpler pyrazole-3-carboxylic acids.

Medicinal Chemistry Scaffold for Modulating Aqueous Solubility and TPSA

Procurement of this specific scaffold is indicated when the goal is to introduce a hydrophilic heterocycle with a specific, moderate TPSA. The compound's XLogP of -0.2 and TPSA of 81.1 Ų provide a quantifiable, alternative physicochemical profile to the more lipophilic N-alkylated pyrazoles [3]. This allows medicinal chemists to fine-tune the drug-like properties of a lead series without significantly altering the core molecular architecture.

Construction of Peptidic Chimeric Structures and Peptide Mimics

The compound is a valuable monomer for solid-phase peptide synthesis (SPPS) and solution-phase couplings. Protocols have been developed for its incorporation into larger peptide chains using standard coupling reagents (e.g., HATU, HCTU) and Fmoc/t-Bu protection strategies [1]. This makes it a practical choice for generating novel peptide hybrid libraries for drug discovery and chemical biology, where the amino group serves as a versatile attachment point for further diversification.

Application
Selection Property
Validation Focus
β-Sheet ligand synthesis
DAD hydrogen-bonding array
Binding affinity and structural recognition
Synthesis of 1-aminopyrazole-4-carboxylic acids
N-amino precursor requirement
Reaction efficiency and regioselectivity
Physicochemical tuning of leads
Hydrophilic, moderate TPSA scaffold
Solubility and permeability assays
Peptide hybrid library construction
SPPS-compatible amino group
Coupling efficiency and peptide stability
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